molecular formula C30H25FN2O4 B303845 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303845
M. Wt: 496.5 g/mol
InChI Key: GETNRMBLIVDPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamides and has a complex molecular structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of specific enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain kinases, such as protein kinase B (Akt), which are involved in cell signaling pathways that contribute to cancer development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide have been extensively studied in scientific research. This compound has been found to modulate the expression of specific genes and proteins that play a key role in various biological processes, such as inflammation, cell proliferation, and apoptosis. It has also been shown to have an impact on neurotransmitter systems in the brain, which may contribute to its potential therapeutic applications in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments include its potential therapeutic applications, its well-defined chemical structure, and its availability for purchase from commercial suppliers. However, there are also limitations to its use, such as its relatively high cost, its potential toxicity, and the need for specialized equipment and expertise to handle and analyze this compound.

Future Directions

There are several future directions for research on 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. These include further studies on its potential therapeutic applications, such as in the treatment of neurodegenerative disorders, and its mechanisms of action. There is also a need for research on the safety and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics. In addition, there is a need for the development of new synthetic methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. The initial step involves the preparation of 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, which is then reacted with 2-fluorophenylamine to form the intermediate product. This intermediate product is then subjected to further reactions to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide have been extensively studied in scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

properties

Product Name

4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C30H25FN2O4

Molecular Weight

496.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C30H25FN2O4/c1-17-27(30(35)33-22-10-6-5-9-21(22)31)28(19-11-12-25-26(15-19)37-16-36-25)29-23(32-17)13-20(14-24(29)34)18-7-3-2-4-8-18/h2-12,15,20,28,32H,13-14,16H2,1H3,(H,33,35)

InChI Key

GETNRMBLIVDPIT-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC=CC=C6F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC=CC=C6F

Origin of Product

United States

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